molecular formula C24H33N5O B2676887 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 898406-55-8

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2676887
CAS No.: 898406-55-8
M. Wt: 407.562
InChI Key: HRTHTHBYZCVHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 898434-90-7) is a complex organic molecule with a molecular formula of C23H31N5O2 and a molecular weight of 409.5 g/mol . This compound features a pyridazine core, a key structural motif found in many pharmacologically active agents, and integrates azepane, piperazine, and phenylbutanone moieties into its architecture . This combination suggests potential as a versatile scaffold in medicinal chemistry and drug discovery research. The structural architecture of this pyridazine-based compound confers interesting physicochemical properties and indicates potential for modulating specific biological targets . Compounds with similar pyridazine cores have been identified as potent, CNS-penetrant antagonists for muscarinic acetylcholine receptors (mAChRs), which are a class of GPCRs . Furthermore, structurally related pyridazinone derivatives have been extensively reported for their significant vasorelaxant and antihypertensive activities in research settings, demonstrating the value of this heterocyclic system in cardiovascular and neurological research . The presence of multiple nitrogen atoms in the piperazine and pyridazine rings contributes to its potential for diverse molecular interactions. The compound is offered for non-human research use only. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers can source this product with a guaranteed purity of 90% or higher, available in quantities ranging from 1mg to 50mg to support various laboratory scales .

Properties

IUPAC Name

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O/c1-2-21(20-10-6-5-7-11-20)24(30)29-18-16-28(17-19-29)23-13-12-22(25-26-23)27-14-8-3-4-9-15-27/h5-7,10-13,21H,2-4,8-9,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHTHBYZCVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Cyclization reactions: These reactions are used to form the azepane and pyridazine rings, which are crucial components of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a candidate for therapeutic applications:

  • Enzyme Inhibition : Research indicates that 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one may act as an enzyme inhibitor. Its interactions with specific biological targets suggest potential use in treating disorders related to enzyme dysfunctions, particularly in neurological and psychiatric conditions.
  • Receptor Modulation : The compound has shown promise in modulating receptor activity, influencing cellular signaling pathways crucial for various physiological processes. This modulation could lead to therapeutic implications in conditions such as anxiety and depression.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Pathways : Its synthesis typically involves multi-step organic reactions that can be tailored to create derivatives with enhanced properties or reduced side effects. Common reagents include oxidizing agents and reducing agents that facilitate the desired transformations .

Biological Research

This compound is utilized in various biological studies:

  • Cellulose Biosynthesis Inhibition : The compound has been identified as a cellulose biosynthesis inhibitor, making it valuable in plant biology research. It aids in understanding the mechanisms of cellulose production and its implications for agricultural practices.

Future Research Directions

Future studies could focus on:

  • Mechanism Elucidation : Investigating the specific biological mechanisms through which this compound exerts its effects will be crucial for developing targeted therapies.
  • Therapeutic Applications : Exploring its potential in treating various disorders, especially those linked to neurotransmitter systems and enzyme activities.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 1 : 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

  • Core Structure: Piperazine-pyridazine-azepane with 2-phenylbutanone.
  • Key Features: Azepane substituent may enhance membrane permeability due to lipophilicity. Phenylbutanone could stabilize interactions with hydrophobic binding pockets.

Compound 2 : 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)

  • Core Structure: Piperazine-pyridine with trifluoromethyl/chloro substituents and thiophene-linked butanone.
  • Key Features :
    • Electron-withdrawing groups (Cl, CF₃) on pyridine may improve metabolic stability.
    • Thiophene substituent could enhance π-π stacking with aromatic residues in enzymes or receptors.

Compound 3 : 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6)

  • Core Structure: Piperazine-pyrimidine-triazole with ethanone.
  • Ethanone group may reduce steric hindrance compared to phenylbutanone.

Hypothetical Pharmacological Profiles

Property Compound 1 Compound 2 (MK45/RTC6) Compound 3 (m6)
Target Likelihood GPCRs (e.g., serotonin/dopamine receptors) Kinases or ion channels Kinases (e.g., JAK/STAT pathway)
Lipophilicity (LogP) High (azepane, phenylbutanone) Moderate (CF₃, thiophene) Moderate (triazole, ethanone)
Metabolic Stability Moderate (azepane may slow oxidation) High (CF₃ resists metabolism) Variable (triazole susceptibility)

Research Findings and Implications

  • Compound 1: Limited data are available, but piperazine-azepane hybrids are reported to exhibit CNS activity. The phenylbutanone group may prolong half-life compared to smaller ketones.
  • Compound 2 (MK45/RTC6) : Trifluoromethyl groups are associated with improved target residence time in kinase inhibitors. Thiophene-containing analogs often show enhanced potency in enzyme assays.

Biological Activity

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including azepane, pyridazine, and piperazine rings, contribute to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C17H24N4O
Molecular Weight 284.40 g/mol
Key Functional Groups Azepane, pyridazine, piperazine, phenylbutanone

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits notable enzyme inhibition and receptor modulation capabilities. It has been studied for its interactions with various receptors involved in cellular signaling pathways, suggesting potential therapeutic applications in treating neurological and psychiatric disorders.

While specific mechanisms of action remain under investigation, preliminary studies suggest that the compound may influence downstream signaling pathways critical to physiological processes. Its ability to bind effectively to biological targets is essential for elucidating its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies :
    • A study demonstrated that the compound has potential antidepressant effects by modulating serotonin receptors, which are crucial for mood regulation.
  • Anti-inflammatory Properties :
    • Research indicated that it may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Binding Affinity Studies :
    • Binding affinity assays revealed that the compound interacts strongly with dopamine receptors, suggesting its potential use in treating disorders like schizophrenia.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Unique Properties
4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazineContains azepane and pyridazine ringsFocused on neuropharmacology
4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanoneSimilar phenylbutanone moietyPotential antidepressant effects
4-(6-(4-chlorophenyl)-piperidin)butyric acidPiperidine derivativeAnti-inflammatory properties

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical reaction steps?

The synthesis of this compound likely involves multi-step reactions, with key intermediates such as pyridazine and piperazine derivatives. A common strategy is functionalizing the pyridazin-3-yl moiety with azepane via nucleophilic substitution, followed by coupling with a piperazine-containing phenylbutanone scaffold. For example, trifluoroacetic acid (TFA) can be used to deprotect tert-butyloxycarbonyl (Boc)-protected intermediates, as seen in analogous piperazine-pyridazine syntheses . Critical steps include optimizing reaction temperatures (e.g., maintaining 0–5°C for acid-sensitive intermediates) and purification via column chromatography using gradients of methylene chloride and ethanol (9:1 v/v) .

Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) be employed to confirm the compound’s structure?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the pyridazine and piperazine rings. For instance, the phenyl group in the butanone moiety will show aromatic proton signals at ~7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., calculated m/z for C24H32N6OC_{24}H_{32}N_6O: 444.26) and fragment patterns, such as cleavage of the piperazine-azepane bond.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and interatomic distances, as demonstrated for structurally related 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone .

Q. What chromatographic methods are suitable for purity analysis?

Reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35 v/v) is effective. The buffer can include sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid . System suitability tests (e.g., tailing factor <2.0 and theoretical plates >2000) ensure reproducibility.

Advanced Research Questions

Q. How can molecular docking studies be designed to predict this compound’s interaction with biological targets?

  • Target Selection : Prioritize receptors with known affinity for piperazine-azepane hybrids, such as serotonin (5-HT1A_{1A}) or dopamine D2_2 receptors .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking. The compound’s 3D structure (optimized via density functional theory, DFT) is docked into receptor active sites (PDB: e.g., 7D2Z for D2_2 receptors).
  • Validation : Compare docking scores with reference ligands (e.g., azaperone, a structurally related D2_2 antagonist with CAS 1649-18-9) .

Q. What experimental approaches are recommended to resolve contradictory data in receptor binding assays?

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–10 µM) to calculate IC50_{50} values and assess reproducibility.
  • Radioligand Displacement : Use 3H^3H-labeled ligands (e.g., 3H^3H-spiperone for D2_2 receptors) to minimize non-specific binding artifacts .
  • Orthogonal Assays : Validate results with functional assays (e.g., cAMP modulation for GPCR targets).

Q. How can environmental fate studies be structured to evaluate this compound’s degradation pathways?

  • Laboratory Simulations : Expose the compound to UV light, microbial consortia, or hydrolytic conditions (pH 4–9). Monitor degradation via LC-MS/MS and identify metabolites (e.g., piperazine ring cleavage products) .
  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algal models, following OECD Test Guidelines 202/201.

Methodological Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized in rodent studies?

  • Absorption : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%).
  • Distribution : Measure plasma and tissue (brain, liver) concentrations via LC-MS at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Metabolism : Identify phase I/II metabolites using hepatic microsomes or S9 fractions .

Q. How can computational tools predict this compound’s ADMET properties?

  • SwissADME : Predict logP (lipophilicity), gastrointestinal absorption, and blood-brain barrier permeability. For example, a TPSA >60 Å2^2 suggests low BBB penetration .
  • ProTox-II : Estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups or reactive metabolites).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.